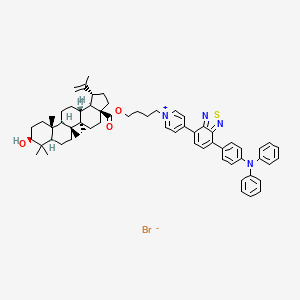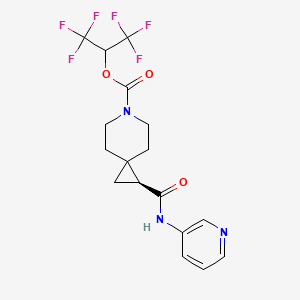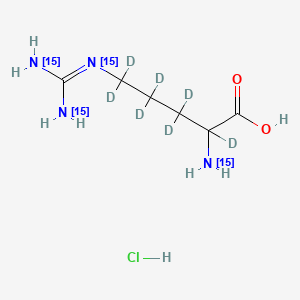
Arginine-15N4,d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arginine-15N4,d7 (hydrochloride) is a derivative of arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is labeled with stable isotopes of nitrogen (15N) and deuterium (d7), making it valuable for scientific research, particularly in the fields of biochemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes without altering the chemical structure of arginine .
Industrial Production Methods: Industrial production of Arginine-15N4,d7 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions: Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine and urea .
Wissenschaftliche Forschungsanwendungen
Arginine-15N4,d7 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to analyze the pathways and fluxes of arginine metabolism.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of arginine-containing drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of arginine-based products .
Wirkmechanismus
The mechanism of action of Arginine-15N4,d7 (hydrochloride) is similar to that of natural arginine. It serves as a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and immune response. The labeled isotopes allow for precise tracking and quantification of arginine metabolism in biological systems .
Vergleich Mit ähnlichen Verbindungen
- Arginine-13C6,15N4 (hydrochloride)
- Arginine-15N4 (hydrochloride)
- Arginine-13C6 (hydrochloride)
Comparison: Arginine-15N4,d7 (hydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
Eigenschaften
Molekularformel |
C6H15ClN4O2 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChI-Schlüssel |
KWTQSFXGGICVPE-JKNVSEFISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



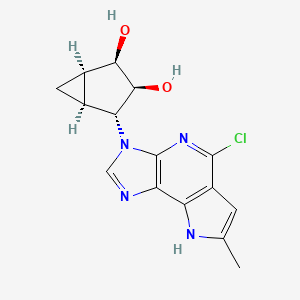
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
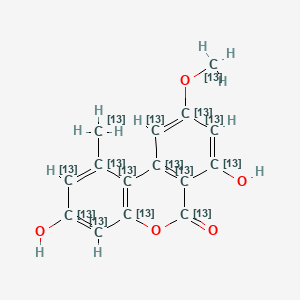
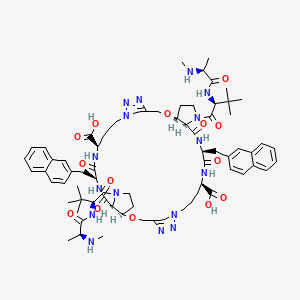

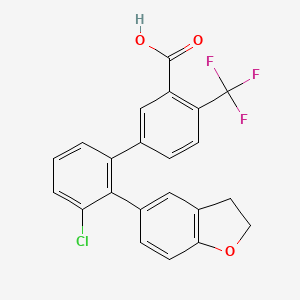
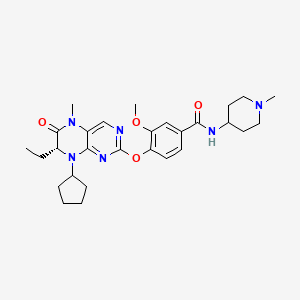
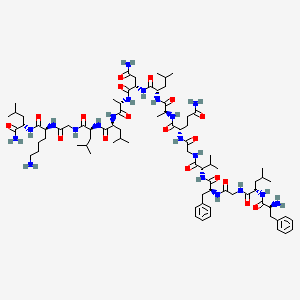
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
